Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
Description
Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a synthetic compound that combines lithium with a cyclopropane carboxylate derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the cyclopropane moiety suggests unique chemical properties and reactivity.
Properties
IUPAC Name |
lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWDSZTPAIDEI-TYSVMGFPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Carboxylate: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Lithium Salt Formation: The final step involves the deprotonation of the carboxylic acid group using a lithium base, such as lithium hydroxide, to form the lithium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and the Huisgen cycloaddition, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Open-chain carboxylates.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of lithium on biological systems, particularly in the context of its interaction with the triazole and cyclopropane moieties.
Medicine
Medically, the compound may have potential as a therapeutic agent
Industry
Industrially, the compound could be used in the development of new materials, particularly those that require the unique properties of the cyclopropane ring and the triazole moiety.
Mechanism of Action
The mechanism of action of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through the triazole ring. The lithium ion could modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but without the methyl group on the triazole ring.
Lithium;(1R,2R)-2-(5-methyl-1H-1,2,3-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different triazole isomer.
Uniqueness
The presence of the 5-methyl group on the 1H-1,2,4-triazole ring and the specific stereochemistry of the cyclopropane ring make Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate unique. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
Biological Activity
Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a compound with notable biological activity. It has gained attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The molecular formula for this compound is C7H8LiN3O2, with a molecular weight of 173.1 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C7H8LiN3O2 |
| Molecular Weight | 173.1 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing triazole moieties often exhibit antifungal and antibacterial properties. The triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death .
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds show significant antifungal activity against various strains of fungi. For instance, a comparative analysis revealed that the (+) isomer of similar triazole compounds exhibited higher antifungal efficacy than fluconazole against Candida albicans and Cryptococcus neoformans .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- In Vivo Studies : In murine models, the compound demonstrated effective antifungal activity with an LD50 value indicating a favorable safety profile at lower doses compared to traditional antifungals .
- Toxicity Assessment : Toxicological evaluations indicated that the compound was well-tolerated at doses up to 10 mg/kg/day in animal models, suggesting a low toxicity risk .
Pharmacological Applications
The compound's unique structure suggests potential applications in treating fungal infections and possibly other conditions related to cellular signaling pathways influenced by lithium ions. Lithium is known for its mood-stabilizing effects in psychiatric disorders, which may also play a role in the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid?
- Methodology : Cyclopropane ring formation can be achieved via [2+1] cycloaddition using vinyl carbenes or Simmons–Smith reagents. The triazole moiety may be introduced via Huisgen cycloaddition (azide-alkyne) or condensation reactions. Lithium salt formation typically involves neutralization with LiOH.
- Key Considerations : Monitor stereoselectivity during cyclopropane synthesis using chiral catalysts or chiral auxiliaries. Purity of intermediates should be verified via HPLC or NMR .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify intact compound via validated HPLC methods.
- Data Interpretation : Compare degradation profiles to structurally similar compounds (e.g., cyclopropane carboxylates in ) to identify labile functional groups (e.g., ester hydrolysis) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm cyclopropane geometry (¹H NMR coupling constants: J = 5–10 Hz for cis-substituted cyclopropanes) and triazole proton assignments.
- IR : Identify carboxylate (COO⁻) stretching bands (~1600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and lithium adducts .
Advanced Research Questions
Q. How can stereochemical purity of the (1R,2R)-configured cyclopropane be validated?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as in for a related cyclopropane derivative).
- Chiral HPLC : Compare retention times with enantiomeric standards. Use polarimetric detection for quantitative enantiomeric excess (ee) analysis.
- Contradiction Analysis : Discrepancies between theoretical and observed optical rotation may indicate racemization during synthesis .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing cyclopropane derivatives?
- Methodology :
- Replicate Assays : Test the compound in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Purity Verification : Ensure >95% purity via elemental analysis and LC-MS to exclude confounding impurities (e.g., highlights impurities in triazole synthesis).
Q. How can computational modeling predict the lithium ion’s coordination behavior in this compound?
- Methodology :
- DFT Calculations : Model lithium’s binding affinity to the carboxylate and triazole groups. Compare with experimental data (e.g., conductivity measurements).
- MD Simulations : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess ionic dissociation.
- Validation : Cross-reference with crystallographic data from analogous lithium carboxylates .
Methodological Challenges and Solutions
Experimental Design for Assessing Hygroscopicity
- Protocol : Expose the compound to controlled humidity (20–90% RH) in a dynamic vapor sorption (DVS) instrument. Measure mass changes over time.
- Advanced Tip : Pair with TGA-DSC to correlate hygroscopicity with thermal stability .
Addressing Low Solubility in Biological Assays
- Strategies :
- Use co-solvents (e.g., DMSO ≤1%) with validation via cytotoxicity controls.
- Prepare prodrugs (e.g., ester derivatives) for enhanced membrane permeability, referencing ’s esterification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
